molecular formula C18H20N4OS B11421984 2-(ethylsulfanyl)-9-(2-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

2-(ethylsulfanyl)-9-(2-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B11421984
M. Wt: 340.4 g/mol
InChI Key: XQDYULHTFLSGLN-UHFFFAOYSA-N
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Description

2-(ethylsulfanyl)-9-(2-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a heterocyclic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfanyl)-9-(2-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Formation of the Quinazoline Ring: The quinazoline ring can be formed by the condensation of anthranilic acid derivatives with amines or amides under high-temperature conditions.

    Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced through nucleophilic substitution reactions using ethylthiol or its derivatives.

    Introduction of the 2-Methylphenyl Group: The 2-methylphenyl group can be introduced through Friedel-Crafts alkylation reactions using 2-methylbenzene and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-(ethylsulfanyl)-9-(2-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions to modify the triazole or quinazoline rings using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the triazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogenating agents, alkylating agents, Lewis acids.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazole or quinazoline derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

2-(ethylsulfanyl)-9-(2-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(ethylsulfanyl)-9-(2-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.

    Interaction with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    DNA Intercalation: Intercalating into DNA and affecting gene expression and replication.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(ethylsulfanyl)-9-(2-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H20N4OS

Molecular Weight

340.4 g/mol

IUPAC Name

2-ethylsulfanyl-9-(2-methylphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C18H20N4OS/c1-3-24-18-20-17-19-13-9-6-10-14(23)15(13)16(22(17)21-18)12-8-5-4-7-11(12)2/h4-5,7-8,16H,3,6,9-10H2,1-2H3,(H,19,20,21)

InChI Key

XQDYULHTFLSGLN-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN2C(C3=C(CCCC3=O)NC2=N1)C4=CC=CC=C4C

Origin of Product

United States

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